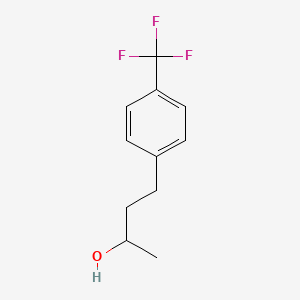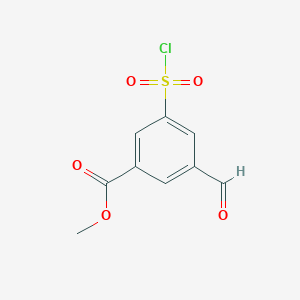
Methyl 3-(chlorosulfonyl)-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-5-formylbenzoate is an organic compound with the molecular formula C9H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a formyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-formylbenzoate typically involves the chlorosulfonation of methyl 3-formylbenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Sodium borohydride in methanol or ethanol is commonly used.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline medium is employed.
Major Products Formed:
Sulfonamides, Sulfonates, and Sulfonothioates: Formed from substitution reactions.
Hydroxymethyl Derivative: Formed from reduction reactions.
Carboxylic Acid Derivative: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-5-formylbenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The formyl group can participate in redox reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
Methyl 3-(chlorosulfonyl)benzoate: Lacks the formyl group, making it less versatile in certain reactions.
Methyl 3-(chlorosulfonyl)-4-(hexadecyloxy)benzoate: Contains a long alkyl chain, altering its physical properties and applications.
Chlorosulfonyl isocyanate: Features an isocyanate group instead of a formyl group, leading to different reactivity and applications.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-formylbenzoate is unique due to the presence of both chlorosulfonyl and formyl groups on the benzene ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C9H7ClO5S |
|---|---|
Peso molecular |
262.67 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-5-formylbenzoate |
InChI |
InChI=1S/C9H7ClO5S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-5H,1H3 |
Clave InChI |
AQYUQBIOMAFOTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


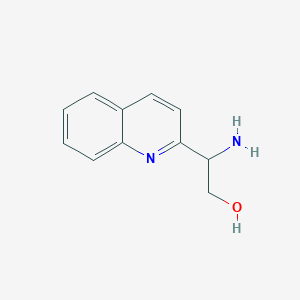
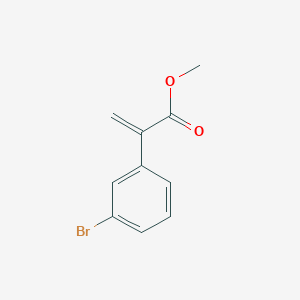
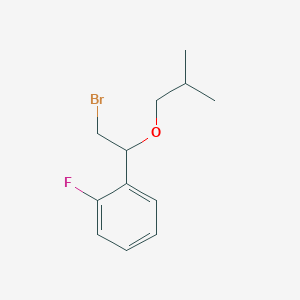
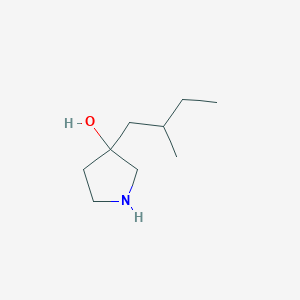

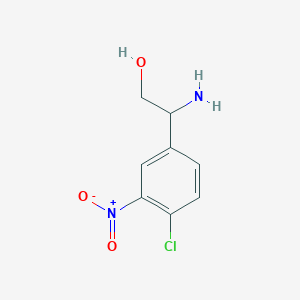
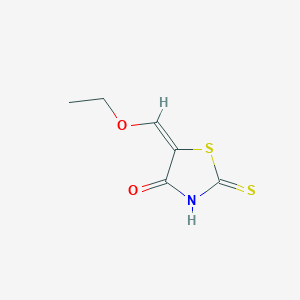
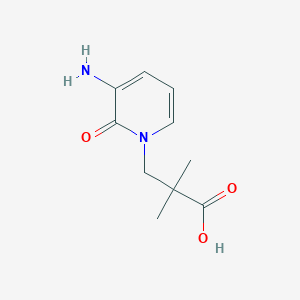
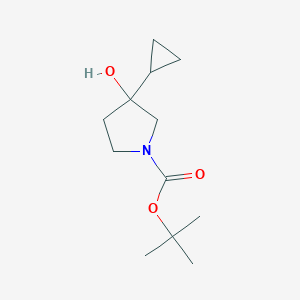
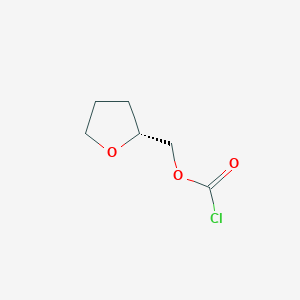
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)

